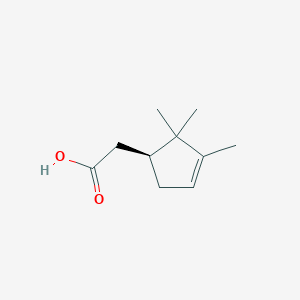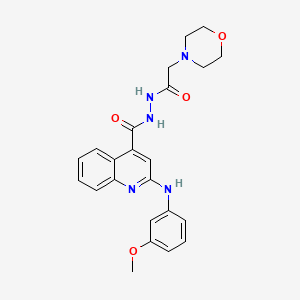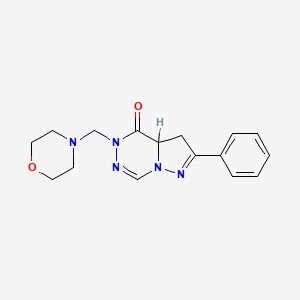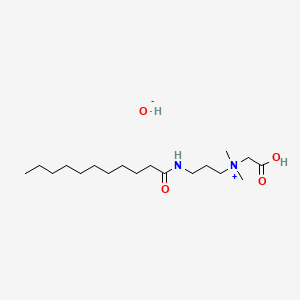
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride: is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with a dimethylaminoethoxy group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of substitutions to introduce the dimethylaminoethoxy and methyl groups. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, using advanced equipment and controlled reaction conditions. The process may involve the use of catalysts and specific solvents to facilitate the reactions and ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dimethylaminoethoxy group, potentially converting it into other functional groups.
Substitution: The compound is also prone to substitution reactions, where the dimethylaminoethoxy group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is often used as a probe to study cellular processes. Its ability to interact with various biological molecules makes it useful for investigating enzyme activities and receptor functions.
Medicine: The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its interactions with biological targets can be exploited to design drugs with specific therapeutic effects.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
類似化合物との比較
- alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride
- alpha-((2-(Dimethylamino)ethoxy)methyl)-2’-methyl-(1,1’-biphenyl)-4-methanol hydrochloride
Comparison: Compared to these similar compounds, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it more suitable for certain applications. For example, the position of the methyl group can influence the compound’s reactivity and interaction with biological targets, providing advantages in specific research and industrial contexts.
特性
CAS番号 |
131964-27-7 |
|---|---|
分子式 |
C17H24ClNO2 |
分子量 |
309.8 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethoxy]-1-(4-methylnaphthalen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-13-10-15(11-14-6-4-5-7-16(13)14)17(19)12-20-9-8-18(2)3;/h4-7,10-11,17,19H,8-9,12H2,1-3H3;1H |
InChIキー |
HMLIKHQKTJQFQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=CC=CC=C12)C(COCCN(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


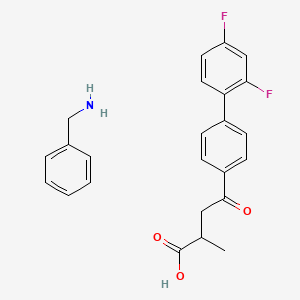
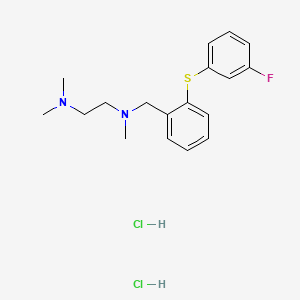
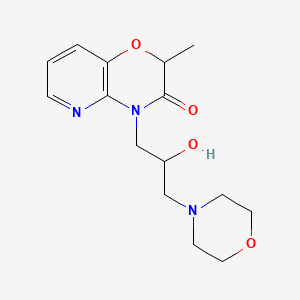

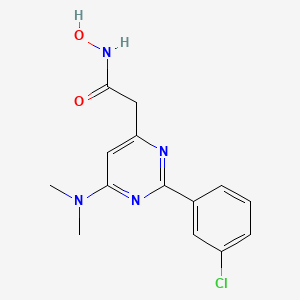

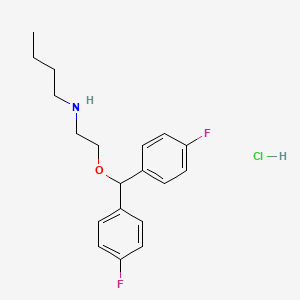


![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
